BenchChemオンラインストアへようこそ!

1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline

cLogP Lipophilicity Hydrogen Bonding

1-(1-Ethyl-1H-pyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline (CAS free base: 1006460-73-6; CAS hydrochloride salt: 1431962-51-4) is a fully synthetic tetrahydro-β-carboline (THβC) derivative featuring a C1-substituted 1-ethyl-1H-pyrazol-4-yl moiety and a C6 methoxy group on the benzenoid ring. It belongs to the broader β-carboline alkaloid family, a pharmacologically privileged scaffold associated with diverse activities including serotonergic modulation, phosphodiesterase inhibition, and antitumor effects.

Molecular Formula C17H20N4O
Molecular Weight 296.37 g/mol
Cat. No. B11725337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline
Molecular FormulaC17H20N4O
Molecular Weight296.37 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC
InChIInChI=1S/C17H20N4O/c1-3-21-10-11(9-19-21)16-17-13(6-7-18-16)14-8-12(22-2)4-5-15(14)20-17/h4-5,8-10,16,18,20H,3,6-7H2,1-2H3
InChIKeyXTDXYLSDNXQCSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline: Chemical Identity, Procurement Forms, and Structural Classification


1-(1-Ethyl-1H-pyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline (CAS free base: 1006460-73-6; CAS hydrochloride salt: 1431962-51-4) is a fully synthetic tetrahydro-β-carboline (THβC) derivative featuring a C1-substituted 1-ethyl-1H-pyrazol-4-yl moiety and a C6 methoxy group on the benzenoid ring . It belongs to the broader β-carboline alkaloid family, a pharmacologically privileged scaffold associated with diverse activities including serotonergic modulation, phosphodiesterase inhibition, and antitumor effects [1]. The compound is commercially supplied primarily as the hydrochloride salt to enhance aqueous solubility and is offered at typical purities of 95% or higher from multiple research chemical vendors .

Why 6-Methoxy-1-(1-ethylpyrazol-4-yl)-THβC Cannot Be Replaced by Common β-Carboline Analogs in Medicinal Chemistry Programs


Tetrahydro-β-carboline (THβC) is not a single pharmacophore but a core scaffold whose biological target profile, selectivity, and ADMET properties are exquisitely sensitive to the nature and position of substituents. Substitution at the C1 position dictates receptor subtype engagement (e.g., 5-HT2A vs. 5-HT2C selectivity), while modifications at the C6 position profoundly alter hydrogen-bonding potential, lipophilicity, metabolic stability, and off-target binding [1]. Consequently, the simple 6-methoxy-1-unsubstituted parent compound (pinoline; CAS 20315-68-8) and the 6-methyl C1-pyrazolyl congener (CAS 1006485-25-1) are not functionally interchangeable with the target C1-(1-ethylpyrazol-4-yl)-6-methoxy derivative. The methoxy substituent introduces distinct electronic and steric features that influence key ligand–receptor interactions absent in the 6-methyl or 6-unsubstituted analogs [2]. Interchanging these compounds without explicit comparative biological data risks invalidating SAR hypotheses and wasting screening resources.

Head-to-Head Quantitative Differentiation: 6-Methoxy vs. 6-Methyl C1-Pyrazolyl-THβC Analogs in Key Selection-Relevant Parameters


Computational Physicochemical Divergence: Calculated Partition Coefficient (cLogP) and Hydrogen-Bond Acceptor Capacity Between Target Compound and Its 6-Methyl Analog

The 6-methoxy group confers distinctly different physicochemical properties relative to the closest commercially available comparator, the 6-methyl analog 1-(1-ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline (CAS 1006485-25-1; MW 280.37 g/mol). Using PubChem-computed XLogP3-AA values as a standardized cross-compound metric, the target 6-methoxy derivative exhibits a higher calculated lipophilicity (cLogP = 2.5) compared to the 6-methyl analog (cLogP = 2.2) [1]. Additionally, the target compound possesses three hydrogen-bond acceptor (HBA) atoms versus two for the 6-methyl analog and one for the unsubstituted parent scaffold, increasing by one and two HBAs, respectively [2]. These differences directly impact predicted membrane permeability, aqueous solubility, and the ability to engage polar residues within protein binding pockets.

cLogP Lipophilicity Hydrogen Bonding Physicochemical Differentiation

Receptor Affinity Baseline: Quantitative Binding Data for the 6-Methoxy-1-Unsubstituted THβC Scaffold as a Reference Point for Evaluating C1-Pyrazolyl Substitution Impact

The parent 6-methoxy-1-unsubstituted THβC scaffold (pinoline; 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline) provides the only publicly available quantitative receptor binding baseline for this substitution series. Pinoline binds to rat 5-HT2A receptors with a Ki of 1,400 nM and to rat 5-HT2C receptors with a Ki of 2,190 nM as measured by radioligand displacement assays [1][2]. These moderate micromolar-range affinities establish the basal activity of the 6-methoxy-THβC core without C1 decoration. The addition of the 1-ethyl-1H-pyrazol-4-yl substituent at C1 is predicted, on the basis of class-level SAR trends observed across β-carboline series, to enhance receptor affinity and alter subtype selectivity relative to this baseline [3]. Direct affinity measurements for the target C1-pyrazolyl compound have not been reported in the peer-reviewed literature as of mid-2026.

5-HT2 Receptor Binding Serotonin Receptor Affinity Structure–Activity Relationship

Class-Level Selectivity Warning: β-Carboline PDE5 Inhibitor Series Exhibits Cross-Reactivity with PDE11 at Potent Analog Potency Levels Limiting Therapeutic Development Potential

A well-characterized class-level liability of β-carboline-based type-5 phosphodiesterase (PDE5) inhibitors is poor selectivity over PDE11, a phosphodiesterase of unknown physiological function. A seminal SAR study of β-carboline-derived PDE5 inhibitors achieved excellent PDE5 potency and selectivity over PDE6 but consistently observed low selectivity over PDE11 across the series [1]. For procurement decision-making, this class-level finding is directly actionable: any β-carboline-based compound procured for PDE5 screening programs must include PDE11 counterscreening from the outset. The target compound, bearing the characteristic β-carboline–pyrazole hybrid architecture, falls within this SAR space and should be presumed to share this selectivity liability unless experimentally disproven.

PDE5 Inhibition PDE11 Selectivity Off-Target Liability β-Carboline SAR

Antitumor SAR Framework: Quantitative Cytotoxicity Data for Structurally Adjacent 6-Methoxy-1-Aryl-THβC Analogs Against Prostate Cancer PC-3 Cells

A study evaluating β-carboline derivatives against prostate cancer PC-3 cells reported IC50 values ranging from 9.86 µM to 11.17 µM for structurally related 1-(fluorophenyl)-6-methoxy-THβC analogs . While these data pertain to C1-aryl rather than C1-pyrazolyl congeners, they establish that the 6-methoxy-THβC scaffold with a C1 substituent delivers consistent single-digit micromolar cytotoxicity in this cell line. The target compound, differing only in the replacement of a fluorophenyl group with a 1-ethylpyrazol-4-yl moiety, is structurally positioned for a SAR expansion study that systematically maps the impact of C1 heteroaryl versus aryl substitution on antiproliferative potency.

Anticancer Activity Prostate Cancer PC-3 Cytotoxicity 6-Methoxy-β-Carboline

Salt Form Advantage: Hydrochloride Salt Provides Quantifiable Solubility and Handling Differentiation Versus Free Base for In Vitro Assay Compatibility

The hydrochloride salt form (CAS 1431962-51-4; MW 332.83 g/mol) is the predominant commercially supplied form, explicitly noted to enhance aqueous solubility and stability relative to the free base (CAS 1006460-73-6; MW 296.37 g/mol) . The 6-methyl analog is also available as a hydrochloride salt but has a lower molecular weight (316.83 g/mol as HCl salt) and lacks the ether oxygen that contributes additional hydrogen-bond acceptor capacity. For in vitro pharmacology assays conducted in aqueous buffer systems (e.g., PBS, cell culture media, enzyme assay buffers), the hydrochloride salt of the target compound is expected to achieve higher dissolved concentrations more rapidly than the free base, reducing the need for DMSO stock solubilization and minimizing solvent-related assay interference.

Hydrochloride Salt Aqueous Solubility Assay Compatibility Procurement Specification

Chemical Space and Molecular Diversity Differentiation: Scaffold Complexity and Functional Group Analysis Versus In-Class Screening Library Alternatives

The target compound occupies a discrete region of chemical space not accessible to its closest commercially available congeners. It combines three key structural features within a single molecule of modest molecular weight (MW 296.37, free base): (i) a tetrahydro-β-carboline tricyclic core, (ii) a C6 methoxy substituent with electron-donating and H-bond acceptor character, and (iii) a C1-linked 1-ethylpyrazole heterocycle that introduces two additional nitrogen atoms and a distinct π-system. The 6-methyl analog (MW 280.37) lacks the ether oxygen, reducing H-bond acceptor capacity. The unsubstituted parent 6-methoxy-THβC (MW 216.28) lacks the entire pyrazole moiety, eliminating the heterocyclic diversity element. For screening library procurement, the target compound offers a unique combination of the β-carboline pharmacophore with a pyrazole heterocycle, a motif associated with kinase inhibition, anti-inflammatory activity, and PDE modulation, making it a distinct chemical probe relative to simpler THβC analogs [1].

Molecular Diversity Chemical Space Screening Library Scaffold Complexity

Evidence-Backed Research Procurement and Screening Application Scenarios for 1-(1-Ethyl-1H-pyrazol-4-yl)-6-methoxy-THβC


Serotonin Receptor Subtype Selectivity SAR Expansion: C1-Pyrazolyl vs. C1-Aryl THβC Analogs

The well-documented, though micromolar, 5-HT2A/2C receptor binding affinity of the parent 6-methoxy-THβC scaffold (Ki ≈ 1,400–2,190 nM) provides a quantifiable baseline for SAR expansion [1]. Procure the target C1-(1-ethylpyrazol-4-yl)-6-methoxy-THβC alongside the C1-unsubstituted parent (pinoline) and the 6-methyl C1-pyrazolyl analog in a single radioligand displacement panel to systematically quantify the affinity gain and subtype selectivity shift conferred by C1-pyrazolyl substitution. The 0.3-unit cLogP difference relative to the 6-methyl analog further allows correlation of lipophilicity with receptor occupancy [2].

PDE5 Inhibitor Screening with Mandatory PDE11 Counterscreen Based on Class-Level Selectivity Liability

The β-carboline scaffold has produced potent PDE5 inhibitors, but the entire series carries a known liability of poor PDE11 selectivity [3]. The target compound, as a β-carboline–pyrazole hybrid, is a relevant probe for PDE5 screening programs. Any procurement for PDE5 inhibition assays must be paired with a parallel PDE11 counterscreen from the outset. The hydrochloride salt form facilitates dissolution in PDE assay buffers, enabling consistent IC50 determination without DMSO-related artifacts .

Anticancer Phenotypic Screening: Prostate Cancer PC-3 Cytotoxicity SAR Exploration at the C1 Position

Structurally adjacent C1-aryl-6-methoxy-THβC analogs have demonstrated reproducible micromolar cytotoxicity against PC-3 prostate cancer cells (IC50 ≈ 9.86–11.17 µM) . Procure the target C1-(1-ethylpyrazol-4-yl)-6-methoxy-THβC as a heteroaryl replacement probe to test whether replacing the C1-fluorophenyl group with a 1-ethylpyrazole moiety maintains, enhances, or abolishes antiproliferative activity. This direct chemical comparison addresses a key medicinal chemistry question: the relative contribution of aryl versus heteroaryl C1 substitution to cytotoxicity within the 6-methoxy-THβC series.

Diversity-Oriented Synthesis and Screening Library Construction: β-Carboline–Pyrazole Hybrid Scaffold

The target compound is a structurally validated β-carboline–pyrazole molecular hybrid of the type accessible via one-pot metal-free synthetic protocols [4]. It occupies a unique position in chemical space with 4 heteroatoms (N4O), 3 H-bond acceptors, and a tricyclic-plus-pyrazole architecture not represented in simpler THβC building blocks. For diversity-oriented screening library construction, the compound can serve as a key intermediate or a final screening member in libraries targeting kinase inhibition, CNS receptor modulation, or anti-infective activity, where scaffold novelty is a primary determinant of hit discovery probability [4].

Quote Request

Request a Quote for 1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.